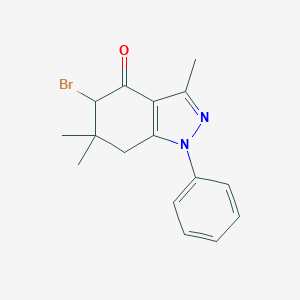
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. It is widely used as a tool compound to study the role of bromodomain-containing proteins in various biological processes.
作用机制
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one binds to the bromodomain of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one, thereby preventing its interaction with acetylated histones. This results in the inhibition of transcriptional activation of target genes, leading to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one has been found to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and suppresses the expression of oncogenes. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, it has antiviral activity and has been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
实验室实验的优点和局限性
One advantage of using 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one in lab experiments is its potency and specificity towards 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one. It has a high affinity for the bromodomain of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one, making it an ideal tool compound for studying the role of this protein in various biological processes. However, one limitation is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays should be performed to ensure the safety of using this compound in lab experiments.
未来方向
The use of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one in scientific research is still in its early stages, and there are several future directions that can be explored. One area of interest is the development of more potent and selective 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one inhibitors. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for cancer, inflammation, and viral infections. Finally, more research is needed to fully understand the biochemical and physiological effects of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one and its potential therapeutic applications.
In conclusion, 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one has emerged as a valuable tool compound in scientific research. Its potency and specificity towards 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one make it an ideal compound for studying the role of this protein in various biological processes. The use of this compound has provided valuable insights into the mechanisms of cancer, inflammation, and viral infections, and holds promise for the development of more effective treatments for these diseases.
合成方法
The synthesis of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one involves a multistep process. The starting material is 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid, which is converted to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 3,6,6-trimethyl-1H-indazole in the presence of triethylamine to give the corresponding amide. The amide is then subjected to bromination using N-bromosuccinimide to yield 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one.
科学研究应用
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one is a potent inhibitor of bromodomain-containing proteins, particularly 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one. These proteins play a crucial role in the regulation of gene expression and are involved in various biological processes, including cell proliferation, differentiation, and apoptosis. 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one has been implicated in the development of several diseases, including cancer, inflammation, and viral infections.
The use of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one as a tool compound has provided valuable insights into the role of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one in these diseases. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. Additionally, it has been found to have anti-inflammatory and antiviral properties.
属性
IUPAC Name |
5-bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-10-13-12(9-16(2,3)15(17)14(13)20)19(18-10)11-7-5-4-6-8-11/h4-8,15H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBZRNWLXMMSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(C(C2)(C)C)Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

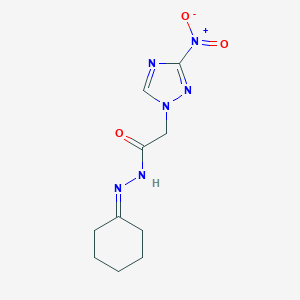
![2-[(4-Fluorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile](/img/structure/B387148.png)
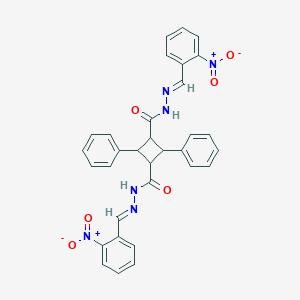
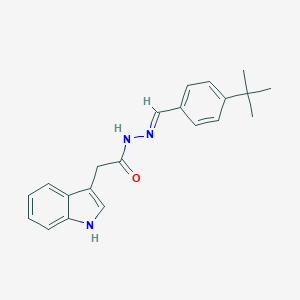
![N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B387152.png)
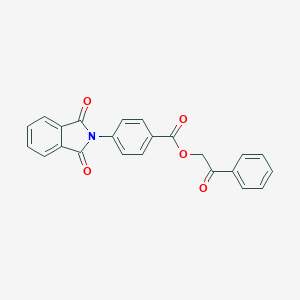
![Butyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B387156.png)
![N'-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-4-(decyloxy)benzohydrazide](/img/structure/B387157.png)
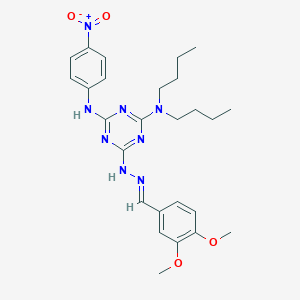
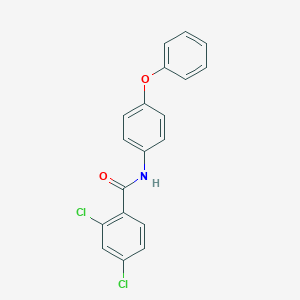
![2-methyl-N-[4-[[(E)-(2-phenylmethoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide](/img/structure/B387163.png)
![Methyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B387164.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-quinolinecarbohydrazide](/img/structure/B387165.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2,4-dibromo-6-isopropyl-3-methylphenoxy)acetohydrazide](/img/structure/B387166.png)